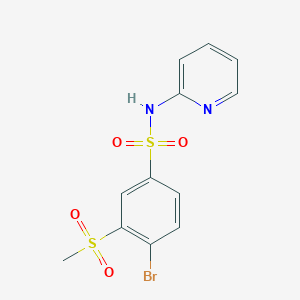![molecular formula C29H20N4O9 B5183878 3,3'-[{5-[(4-nitrobenzoyl)amino]-1,3-phenylene}bis(carbonylimino)]dibenzoic acid](/img/structure/B5183878.png)
3,3'-[{5-[(4-nitrobenzoyl)amino]-1,3-phenylene}bis(carbonylimino)]dibenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3'-[{5-[(4-nitrobenzoyl)amino]-1,3-phenylene}bis(carbonylimino)]dibenzoic acid is a small molecule that has gained significant attention in the scientific community due to its unique chemical structure and potential applications. This compound is commonly referred to as NBPB, and it has been the subject of numerous studies aimed at understanding its synthesis, mechanism of action, and potential uses in scientific research.
Mécanisme D'action
The mechanism of action of NBPB is not fully understood, but it is believed to involve the formation of hydrogen bonds and electrostatic interactions with specific proteins. These interactions lead to the stabilization of protein-protein complexes and the emission of a fluorescent signal.
Biochemical and Physiological Effects:
NBPB has been shown to have minimal biochemical and physiological effects on cells and tissues. This property makes it an ideal tool for studying protein-protein interactions without interfering with normal cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using NBPB in lab experiments include its high sensitivity and specificity for detecting protein-protein interactions, its minimal biochemical and physiological effects, and its versatility for use in various experimental conditions. The limitations of using NBPB include its complex synthesis method, its potential for photobleaching, and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on NBPB. One potential direction is the development of new synthesis methods that are more efficient and scalable. Another direction is the optimization of NBPB for use in in vivo imaging of protein-protein interactions. Additionally, the development of new fluorescent probes based on the structure of NBPB could lead to the discovery of new protein-protein interactions and signaling pathways.
Méthodes De Synthèse
The synthesis of NBPB is a complex process that involves several steps. The first step involves the reaction of 4-nitrobenzoyl chloride with 1,3-phenylenediamine to form a nitrobenzamide intermediate. This intermediate is then reacted with 4-nitrobenzoyl chloride and phosgene to form the final product, NBPB. The synthesis of NBPB is a challenging process that requires careful attention to detail and precise control of reaction conditions.
Applications De Recherche Scientifique
NBPB has several potential applications in scientific research. One of the most promising applications is as a fluorescent probe for detecting protein-protein interactions. NBPB has been shown to bind to specific proteins and emit a fluorescent signal when the proteins interact. This property makes NBPB an ideal tool for studying protein-protein interactions in vitro and in vivo.
Propriétés
IUPAC Name |
3-[[3-[(3-carboxyphenyl)carbamoyl]-5-[(4-nitrobenzoyl)amino]benzoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20N4O9/c34-25(16-7-9-24(10-8-16)33(41)42)32-23-14-19(26(35)30-21-5-1-3-17(12-21)28(37)38)11-20(15-23)27(36)31-22-6-2-4-18(13-22)29(39)40/h1-15H,(H,30,35)(H,31,36)(H,32,34)(H,37,38)(H,39,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTIINYZEGQGOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20N4O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[3-[(3-Carboxyphenyl)carbamoyl]-5-[(4-nitrobenzoyl)amino]benzoyl]amino]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-[2-(diethylamino)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5183799.png)
![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}-2-methylpropanamide](/img/structure/B5183823.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenylacetamide](/img/structure/B5183829.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-pentenamide](/img/structure/B5183831.png)

![3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-methyl-N-[4-(4-morpholinyl)butyl]propanamide](/img/structure/B5183842.png)
![diethyl 5-({[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5183849.png)

![1-[5-(2,4-dichlorophenoxy)pentyl]-1H-imidazole](/img/structure/B5183859.png)
![N,N-diethyl-3-[2-(4-methylphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-1-propanamine dihydrochloride](/img/structure/B5183868.png)



![2-methyl-3-[3-(1H-pyrazol-3-yl)phenyl]pyrazine](/img/structure/B5183902.png)